4-Hydroxy-6-methyl-3-(2-pyridin-2-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one
Overview
Description
4-Hydroxy-6-methyl-3-(2-pyridin-2-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one is a complex organic compound that features a unique combination of pyran, pyridine, and benzothiazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-3-(2-pyridin-2-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a benzothiazepine precursor, followed by cyclization to form the pyran ring. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization and column chromatography, are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-3-(2-pyridin-2-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The pyran ring can be reduced under hydrogenation conditions to form a dihydropyran derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon (Pd/C).
Nucleophiles: Sodium hydride, organolithium reagents.
Major Products
The major products formed from these reactions include oxidized ketones, reduced dihydropyran derivatives, and substituted pyridine derivatives .
Scientific Research Applications
4-Hydroxy-6-methyl-3-(2-pyridin-2-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-3-(2-pyridin-2-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their broad range of biological activities, including antiviral and anticancer properties.
Imidazole Derivatives: Exhibiting antibacterial, antifungal, and anti-inflammatory activities.
Uniqueness
4-Hydroxy-6-methyl-3-(2-pyridin-2-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one is unique due to its combination of pyran, pyridine, and benzothiazepine rings, which confer distinct chemical and biological properties not commonly found in other compounds .
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-(2-pyridin-2-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-12-10-16(23)19(20(24)25-12)15-11-18(13-6-4-5-9-21-13)26-17-8-3-2-7-14(17)22-15/h2-10,18,23H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNFBWJZGMDPQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=N4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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